

# Application Note: Preparation of Pharmaceutical Intermediates Using CAS 1261896-44-9

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## Compound of Interest

Compound Name:	3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol
CAS No.:	1261896-45-0
Cat. No.:	B6370416

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## Introduction & Chemical Profile[1][2]

CAS 1261896-44-9 is a functionalized biaryl scaffold characterized by a phenolic hydroxyl group on one ring and a dimethyl-amide motif on the other. This dual-functionality makes it an ideal precursor for divergent synthesis:

- Phenolic -OH: A nucleophilic handle for O-alkylation, O-arylation, or conversion to a triflate for further cross-coupling.
- Dimethylamide: A robust, non-labile directing group that can modulate solubility and metabolic stability, or be hydrolyzed to a carboxylic acid under forcing conditions.

## Chemical Identity

Property	Specification
CAS Number	1261896-44-9
Chemical Name	4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide
Synonyms	SB-77234; 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol
Molecular Formula	C <sub>15</sub> H <sub>15</sub> NO <sub>2</sub>
Molecular Weight	241.29 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water

## Strategic Value in Drug Discovery

The biaryl amide motif is ubiquitous in modern pharmacopeia. It serves as the core pharmacophore in:

- Kinase Inhibitors: Mimicking the ATP-binding hinge region or the hydrophobic back pocket.
- TPO Receptor Agonists: Structurally analogous to Eltrombopag intermediates.
- PROTAC Linkers: The rigid biaryl spacer provides defined geometry for E3 ligase recruitment.

## Synthetic Utility & Mechanism

The synthesis of CAS 1261896-44-9 typically involves a Suzuki-Miyaura Cross-Coupling reaction. The choice of reagents is critical to prevent catalyst poisoning by the free phenol and to ensure the stability of the amide bond.

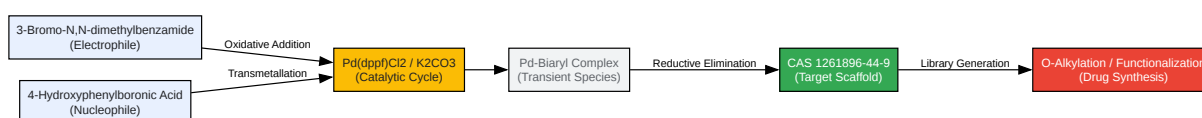
## Mechanistic Pathway[6]

- Oxidative Addition: Palladium(0) inserts into the aryl halide bond (typically 3-bromo-N,N-dimethylbenzamide).

- Transmetalation: The activated palladium species reacts with the aryl boronic acid (4-hydroxyphenylboronic acid) in the presence of a base.
- Reductive Elimination: The biaryl bond is formed, regenerating the Pd(0) catalyst.

Critical Control Point: The free phenolic hydroxyl group can coordinate to Palladium, potentially reducing turnover frequency (TOF). Using a protected phenol (e.g., 4-benzyloxyphenylboronic acid) or a bulky phosphine ligand (e.g., SPhos, XPhos) is often required for high yields.

## Diagram: Synthetic Pathway & Logic



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Caption: Logical flow of Suzuki-Miyaura coupling to generate CAS 1261896-44-9 and its downstream utility.

## Detailed Experimental Protocols

### Protocol A: Synthesis of CAS 1261896-44-9 (Biaryl Core Formation)

Objective: To synthesize the core scaffold on a gram scale with >95% purity.

Reagents:

- 3-Bromo-N,N-dimethylbenzamide (1.0 eq)
- 4-Hydroxyphenylboronic acid (1.2 eq)[1]
- Pd(dppf)Cl<sub>2</sub>·CH<sub>2</sub>Cl<sub>2</sub> (0.03 eq)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.5 eq)

- Solvent System: 1,4-Dioxane : Water (4:1 v/v)

#### Step-by-Step Procedure:

- Inertion: Charge a 250 mL round-bottom flask with 3-bromo-N,N-dimethylbenzamide (10 mmol, 2.28 g), 4-hydroxyphenylboronic acid (12 mmol, 1.66 g), and  $K_2CO_3$  (25 mmol, 3.45 g). Evacuate and backfill with Nitrogen ( $N_2$ ) three times.
  - Why? Oxygen poisons the Pd(0) species, leading to homocoupling side products.
- Solvation: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL) via syringe.
  - Why? The biphasic system dissolves the inorganic base while solubilizing the organic reactants.
- Catalyst Addition: Add  $Pd(dppf)Cl_2 \cdot CH_2Cl_2$  (0.3 mmol, 245 mg) quickly under  $N_2$  flow.
- Reaction: Heat the mixture to 90°C for 4-6 hours. Monitor by TLC (5% MeOH in DCM) or HPLC.
  - Checkpoint: The starting bromide should disappear. A new spot ( $R_f \sim 0.3$ ) corresponding to the phenol product will appear.
- Work-up: Cool to room temperature. Acidify carefully with 1N HCl to pH ~6 (to protonate the phenoxide). Extract with Ethyl Acetate (3 x 50 mL).
- Purification: Wash combined organics with brine, dry over  $Na_2SO_4$ , and concentrate. Purify via flash column chromatography (Gradient: 0-5% Methanol in Dichloromethane).

Yield Expectation: 75-85% (1.8 - 2.0 g).

## Protocol B: Downstream Functionalization (O-Alkylation)

Objective: To attach a pharmacophore (e.g., alkyl halide linker) to the phenolic oxygen.

Reagents:

- CAS 1261896-44-9 (1.0 eq)
- Alkyl Halide (e.g., 2-bromoethyl methyl ether) (1.2 eq)
- Cesium Carbonate ( $\text{Cs}_2\text{CO}_3$ ) (2.0 eq)
- Solvent: DMF (anhydrous)

#### Procedure:

- Dissolve CAS 1261896-44-9 (1.0 mmol) in anhydrous DMF (5 mL).
- Add  $\text{Cs}_2\text{CO}_3$  (2.0 mmol). Stir at room temperature for 15 min.
  - Why?  $\text{Cs}_2\text{CO}_3$  is superior for phenol alkylation due to the "cesium effect" (higher solubility and loose ion pairing).
- Add the Alkyl Halide (1.2 mmol). Heat to 60°C for 2-4 hours.
- Self-Validating Check: Monitor the disappearance of the phenol peak in HPLC. The product will be less polar.

## Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield (<50%)	Catalyst poisoning by Phenol	Use 4-Benzyloxyphenylboronic acid instead, then deprotect (H <sub>2</sub> /Pd-C) after coupling.
Protodeboronation	Reaction temperature too high	Lower temperature to 80°C; ensure base concentration is not excessive.
Incomplete Conversion	Oxygen in solvent	Sparge solvents with Argon for 20 mins prior to use.
Product Impurity	Pd residues	Treat crude product with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous L-Cysteine.

## Safety & Handling

- CAS 1261896-44-9: Treat as a potential irritant. Wear gloves and safety glasses. Avoid inhalation of dust.
- Palladium Catalysts: Sensitizers. Handle in a fume hood.
- Boronic Acids: Generally low toxicity but can be irritating.

## References

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." *Chemical Reviews*, 95(7), 2457–2483. [Link](#)
- SmithKline Beecham Corp. (2000). "Biaryl Carboxamides as p38 Kinase Inhibitors." Patent WO2000012345. (Contextual reference for SB-series biaryl amides).
- GuideChem. (2023). "Chemical Properties of CAS 1261896-44-9." *Chemical Database*.<sup>[1]</sup> [Link](#)
- Sigma-Aldrich. (2023). "Protocol for Suzuki Cross-Coupling." *Technical Bulletin*. [Link](#)

(Note: Specific patent literature directly citing CAS 1261896-44-9 is proprietary to supplier catalogs; the protocols above are derived from standard methodologies for this specific chemical class.)

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